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Compound of Interest

Compound Name: (Z)-JIB-04

Cat. No.: B6261953 Get Quote

(Z)-JIB-04: A Technical Guide for Researchers
(Z)-JIB-04 is the inactive Z-isomer of JIB-04, a potent, pan-selective inhibitor of Jumonji C

(JmjC) domain-containing histone demethylases. This technical guide provides researchers,

scientists, and drug development professionals with comprehensive information on sourcing

(Z)-JIB-04, its mechanism of action, and detailed experimental protocols.

Supplier and Purchasing Information
For researchers looking to procure (Z)-JIB-04, several reputable suppliers offer the compound

in various quantities. The following table summarizes purchasing information from prominent

vendors to facilitate easy comparison. Prices are subject to change and may not include

shipping and handling fees.
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Supplier
Catalog
Number

Purity
Available
Quantities

Price (USD)

MedchemExpres

s
HY-107842 99.42%

5 mg, 10 mg, 50

mg, 100 mg

$95, $160, $480,

$815

LKT Laboratories J3205 ≥98% 5 mg, 25 mg
$126.50,

$421.90

Selleck

Chemicals
S0201 99.84%

5 mg, 10 mg, 50

mg, 100 mg

Contact for

pricing

AdooQ

Bioscience
A13806 >99%

2 mg, 5 mg, 10

mg, 25 mg

$25, $35, $60,

$85

Fisher Scientific 50-153-5015 ≥98% 5 mg $146.11

Mechanism of Action and Signaling Pathways
(Z)-JIB-04's counterpart, the E-isomer JIB-04, functions as a broad-spectrum inhibitor of JmjC

histone demethylases, which play a critical role in epigenetic regulation. These enzymes

remove methyl groups from lysine residues on histones, thereby influencing chromatin

structure and gene expression. JIB-04 has been shown to selectively induce apoptosis in

cancer cells while sparing normal cells.[1] Its anti-cancer effects are mediated through the

modulation of key signaling pathways, including the PI3K/AKT pathway.[2][3]

Research in hepatocellular carcinoma has demonstrated that JIB-04 can lead to G1/S cell

cycle arrest by targeting the KDM6B-dependent AKT2/FOXO3a/p21/RB axis.[2] This highlights

its potential in targeting cancer stem-like cells.

Below are diagrams illustrating the key signaling pathway affected by JIB-04 and a general

workflow for investigating its effects.
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Experimental Workflow for (Z)-JIB-04

Experimental Protocols
The following are detailed methodologies for key experiments frequently performed to

characterize the effects of JIB-04.

Cell Viability Assay (MTS/CCK-8)
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This protocol is adapted from studies on hepatocellular carcinoma and Ewing sarcoma cells.[2]

[4]

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL

of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with

5% CO₂.

Treatment: Prepare serial dilutions of (Z)-JIB-04 in culture medium. Remove the medium

from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g.,

DMSO) at the same final concentration as in the highest drug concentration.

Incubation: Incubate the plates for 48 to 72 hours.

MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

Final Incubation: Incubate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using

a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Calculate the IC₅₀ value using appropriate software.

Western Blot for Histone Methylation
This protocol is based on methods used to assess global changes in histone methylation.[4][5]

Cell Lysis and Histone Extraction:

Treat cells with the desired concentration of (Z)-JIB-04 for 24-48 hours.

Harvest the cells and perform acid extraction of histones. Briefly, lyse the cells in a

hypotonic buffer, pellet the nuclei, and resuspend in 0.4 N H₂SO₄.

Incubate on a rotator overnight at 4°C.

Centrifuge to pellet debris and precipitate the histones from the supernatant with

trichloroacetic acid.
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Wash the histone pellet with acetone and resuspend in water.

Protein Quantification: Determine the protein concentration of the histone extracts using a

BCA or Bradford assay.

SDS-PAGE and Transfer:

Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide

gel.

Run the gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against specific histone methyl marks

(e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies investigating the effect of JIB-04 on cell cycle

progression.[2][6]

Cell Treatment: Seed cells in 6-well plates and treat with (Z)-JIB-04 or vehicle control for 24-

48 hours.
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Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating

cells.

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and

RNase A.

Incubate in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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